molecular formula C18H18FNO2 B2819190 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone CAS No. 1355714-78-1

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone

Katalognummer: B2819190
CAS-Nummer: 1355714-78-1
Molekulargewicht: 299.345
InChI-Schlüssel: XCLBJWPVKSNDQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FPE or 3'-fluoro-3-alpha-(2-hydroxy-3-phenylpropionyl)-nortropane. FPE is a derivative of cocaine with a similar structure and has been found to have similar but less potent effects on dopamine transporters.

Wirkmechanismus

FPE acts as a dopamine transporter inhibitor, which means it blocks the reuptake of dopamine in the brain, leading to increased dopamine levels and stimulation of the brain's reward system. This mechanism of action is similar to cocaine but with less potent effects.
Biochemical and Physiological Effects
FPE has been found to have similar but less potent effects on dopamine transporters than cocaine. It has been shown to increase dopamine levels in the brain, leading to stimulation of the brain's reward system. FPE has also been found to have some antidepressant effects and may have potential use in the treatment of depression.

Vorteile Und Einschränkungen Für Laborexperimente

FPE has several advantages for lab experiments. It is relatively easy to synthesize, and its effects on dopamine transporters can be easily measured using radioligand binding assays. However, FPE has limitations in terms of its potency and selectivity for dopamine transporters, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on FPE. One area of research could be the development of more potent and selective dopamine transporter inhibitors based on the structure of FPE. Another area of research could be the investigation of FPE's potential use in the treatment of other substance abuse disorders, such as opioid addiction. Additionally, FPE could be studied for its potential use in the treatment of other neurological and psychiatric disorders, such as depression and anxiety.

Synthesemethoden

The synthesis of FPE involves several steps. The first step involves the reaction of 3-hydroxyacetophenone with 3-fluorobenzaldehyde in the presence of a base to form 3-(3-fluorophenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one. The second step involves the reaction of the obtained product with pyrrolidine in the presence of a reducing agent to form 1-(3-(3-fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone.

Wissenschaftliche Forschungsanwendungen

FPE has been studied for its potential therapeutic applications in the treatment of cocaine addiction and other substance abuse disorders. It has been found to have similar but less potent effects on dopamine transporters than cocaine, which makes it a potential candidate for medication-assisted treatment for cocaine addiction. FPE has also been studied for its potential use as a diagnostic tool for Parkinson's disease and other neurodegenerative disorders.

Eigenschaften

IUPAC Name

1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(3-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-5-2-4-14(11-16)15-7-8-20(12-15)18(22)10-13-3-1-6-17(21)9-13/h1-6,9,11,15,21H,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLBJWPVKSNDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC(=CC=C2)F)C(=O)CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.